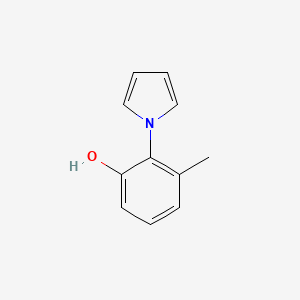
3-methyl-2-(1H-pyrrol-1-yl)phenol
Overview
Description
3-methyl-2-(1H-pyrrol-1-yl)phenol is an organic compound that features a phenol group substituted with a methyl group and a pyrrole ring This compound is of interest due to its unique structural properties, which combine the aromatic stability of phenol with the reactivity of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1H-pyrrol-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenol (m-cresol) and pyrrole.
Reaction Conditions: A common method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity.
Procedure: The pyrrole is added dropwise to a solution of 3-methylphenol and the Lewis acid catalyst. The mixture is stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Reactors: Utilizing continuous flow chemistry to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing methods to recover and reuse the Lewis acid catalyst to reduce waste and cost.
Green Chemistry Approaches: Exploring alternative solvents and catalysts that are more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1H-pyrrol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH₄) to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation with bromine in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
Chemistry
In organic synthesis, 3-methyl-2-(1H-pyrrol-1-yl)phenol serves as a versatile intermediate for the construction of more complex molecules. Its dual functionality allows for diverse chemical transformations, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of bioactive molecules. It can be used to design inhibitors or modulators of specific enzymes or receptors due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them promising leads for drug development.
Industry
In the materials science industry, the compound can be used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties. Its ability to undergo polymerization and form stable structures is particularly useful in the development of conductive polymers and other functional materials.
Mechanism of Action
The mechanism by which 3-methyl-2-(1H-pyrrol-1-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The phenol group can form hydrogen bonds with amino acid residues, while the pyrrole ring can participate in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.
3-methylphenol (m-cresol): Lacks the pyrrole ring, limiting its versatility in chemical reactions.
1H-pyrrole-2-carboxylic acid: Contains a carboxyl group instead of a phenol group, leading to different chemical properties and applications.
Uniqueness
3-methyl-2-(1H-pyrrol-1-yl)phenol is unique due to the combination of a phenol group and a pyrrole ring, which provides a balance of stability and reactivity. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methyl-2-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9-5-4-6-10(13)11(9)12-7-2-3-8-12/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIKVHSERXVJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
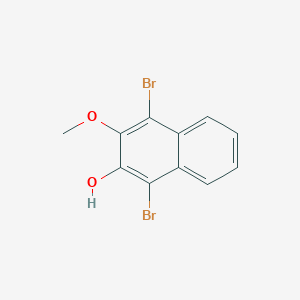

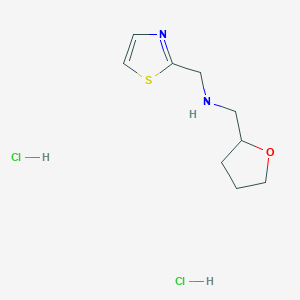
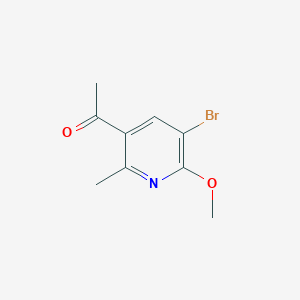
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)

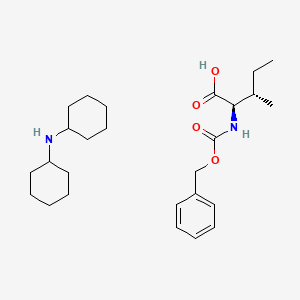
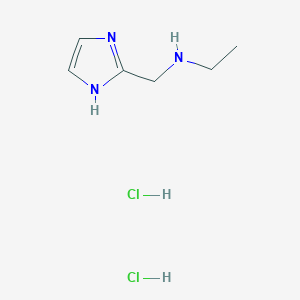
![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)
![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)
![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)
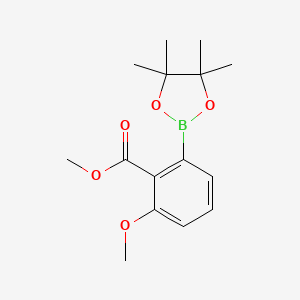
![2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
